4-Methoxy-3-methylphenylmagnesium bromide

説明

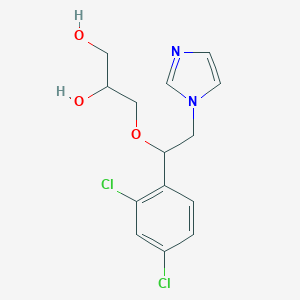

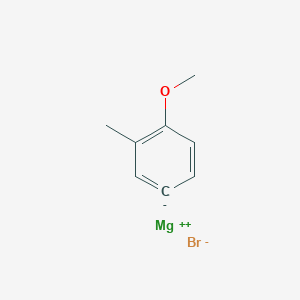

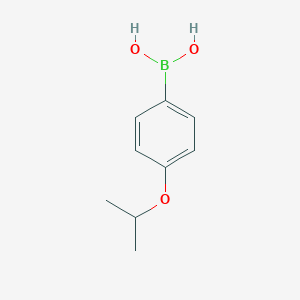

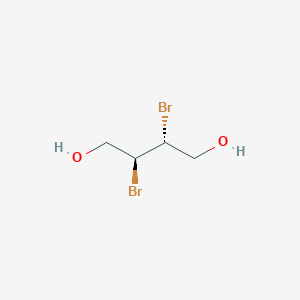

4-Methoxy-3-methylphenylmagnesium bromide, also known as Anisole magnesium bromide or p-Methoxytolyl magnesium bromide, is a chemical compound that is widely used in scientific research applications. It is a Grignard reagent that is used in the synthesis of various organic compounds.

科学的研究の応用

Synthesis of Carbomethoxycyclohexanones : The uncatalyzed 1,4-addition of phenylmagnesium bromide and related compounds to specific substrates can lead to the formation of cyclohexanones, demonstrating its utility in synthesizing cyclic ketones (Grootaert, Mijngheer, & Clercq, 1982).

Synthesis and Characterization of Metal Complexes : The thionation of 3-methylbutylmagnesium bromide with specific reagents can lead to the formation of dithiophosphinic acid, which can then be converted into metal complexes. This process illustrates the role of such organomagnesium compounds in the synthesis of complex metal structures (SAĞLAM et al., 2010).

Synthesis of Potential Drugs : In pharmaceutical research, compounds like 4-Methoxy-3-methylphenylmagnesium bromide can be intermediates in the synthesis of potential drugs. For instance, a process involving this compound was used in the synthesis of a potential anti-anginal drug (Mounetou, Poisson, Monteil, & Madelmont, 1998).

Polymer Modification : This compound can be used in the modification of polymers, such as in the Grignard-Wurtz reaction with polybutadiene, demonstrating its role in polymer chemistry (Hummel, Wedam, Kathan, & Demel, 1978).

Synthesis of Spiro Centres and Atropomers : In the field of stereochemistry, this compound plays a role in the synthesis of spiro centres and atropomers, showcasing its importance in the creation of complex molecular structures (Baker, Kyasnoor, Sargent, Skelton, & White, 2000).

Bromination Reactions : It is also used in bromination reactions, such as in the electrochemical bromination of 4-methoxy toluene, highlighting its role in functional group transformations (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Safety and Hazards

作用機序

Target of Action

4-Methoxy-3-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of Grignard reagents are electrophilic carbon atoms located on carbonyl groups, alkyl halides, and other polarized organic molecules .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the target molecule . The carbon-magnesium bond in Grignard reagents is polarized, with the carbon atom carrying a partial negative charge. This allows the carbon atom to act as a nucleophile, attacking electrophilic carbon atoms and forming new carbon-carbon bonds .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific reaction and the target molecule. In general, grignard reagents are used in the synthesis of a wide range of organic compounds, including alcohols, ketones, and aldehydes . These compounds play various roles in numerous biochemical pathways.

Pharmacokinetics

It is worth noting that Grignard reagents, including this compound, are highly reactive and sensitive to moisture and air . Therefore, they are usually prepared and used under controlled laboratory conditions .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds . The exact products depend on the nature of the target molecule and the specific reaction conditions.

Action Environment

The action of this compound is highly dependent on the reaction environment. Grignard reagents are sensitive to moisture and air, and they require anhydrous and oxygen-free conditions for their preparation and reactions . The temperature and solvent can also significantly influence the reaction rate and the yield of the product .

特性

IUPAC Name |

magnesium;1-methoxy-2-methylbenzene-4-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGVDHRKEBWOQF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[C-]=C1)OC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)

![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)